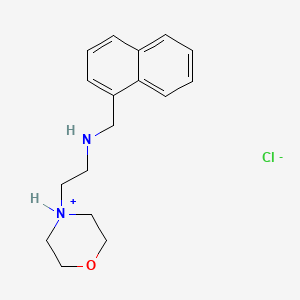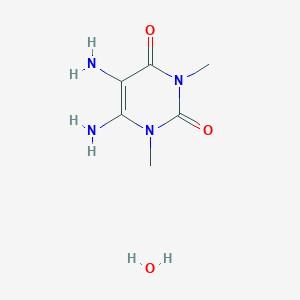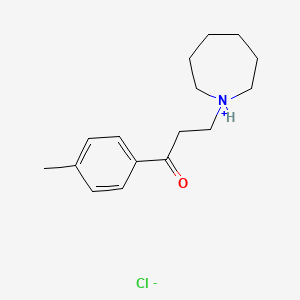
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that features a piperazine ring substituted with a pyridin-2-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of piperazine with pyridin-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles like amines or alcohols, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation products may include various oxidized derivatives of the compound.
Reduction products can include reduced forms of the compound.
Substitution products can vary widely depending on the nucleophile used, leading to a range of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride is similar to other piperazine derivatives, such as 1-(Pyridin-2-yl)piperazine hydrochloride and 4-(Pyridin-2-yl)piperazine. These compounds share the piperazine ring structure but differ in their substituents and functional groups. The presence of the carbonyl chloride group in this compound makes it unique and potentially more reactive compared to its counterparts.
Comparación Con Compuestos Similares
1-(Pyridin-2-yl)piperazine hydrochloride
4-(Pyridin-2-yl)piperazine
2-Chloro-N-arylacetamide
1,1'- (Piperazine-1,4-diyl)bis(2-chloro-N-arylacetamide)
This comprehensive overview highlights the significance of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
4-pyridin-2-ylpiperazine-1-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O.ClH/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9;/h1-4H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSVBLGUKHVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)

![[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride](/img/structure/B7854998.png)

![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)




![[5-azaniumyl-4-(methoxymethyl)-6-methylpyridin-3-yl]methylazanium;dichloride](/img/structure/B7855038.png)
![3-(5-amino-1H-benzo[d]imidazol-2-yl)propanoic acid hydrochloride](/img/structure/B7855054.png)
![[(1S)-1-[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]azanium;chloride](/img/structure/B7855057.png)
![Dimethyl-[2-[[2-(thiophene-2-carbonylamino)benzoyl]amino]ethyl]azanium;chloride](/img/structure/B7855058.png)
![3-[(2-Benzamidobenzoyl)amino]propyl-dimethylazanium;chloride](/img/structure/B7855065.png)
